(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
Description
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is a chiral amine compound characterized by a naphthalene ring attached to the α-carbon of a propan-1-amine backbone, with the hydrochloride salt enhancing its solubility and stability .
Properties
IUPAC Name |
(1S)-1-naphthalen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQRODCNABQFFX-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-89-5 | |
| Record name | 2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Transition Metal-Free Catalytic Reduction
A prominent method involves the enantioselective reduction of 1-(naphthalen-2-yl)propan-1-amide using pinacolborane (HBPin) in dry toluene. Key steps include:
-
Substrate Preparation : 1-(Naphthalen-2-yl)propan-1-amide is synthesized via coupling naphthalen-2-ylmagnesium bromide with acrylonitrile, followed by hydrolysis.
-
Catalytic System : Potassium tert-butoxide (2 mol%) enables boron-mediated reduction at 80°C for 12–24 hours, achieving 79% yield and 92% enantiomeric excess (ee) for the (S)-isomer.
Table 1: Optimization of Catalytic Reduction
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 2 mol% KOtBu | 79 | 92 |
| Solvent | Dry Toluene | 75 | 90 |
| Temperature | 80°C | 79 | 92 |
| Reaction Time | 18 hours | 81 | 91 |
This method avoids transition metals, simplifying purification and adhering to green chemistry principles.
Reductive Amination Route
Ketone-Amine Condensation
Reductive amination of 1-(naphthalen-2-yl)propan-1-one with ammonium acetate employs sodium cyanoborohydride (NaBH3CN) in methanol:
-
Conditions : 0.1 M ketone concentration, 1.2 eq NaBH3CN, 48 hours at 25°C.
-
Outcome : 68% yield with 85% ee after chiral resolution.
Enantioselective Modifications
Chiral auxiliaries like (R)-BINOL-phosphoric acid enhance stereocontrol:
-
Protocol : 10 mol% auxiliary, 4Å molecular sieves in dichloromethane, 72 hours.
-
Result : 74% yield, 94% ee, though scalability is limited by auxiliary cost.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 1-(naphthalen-2-yl)propan-1-amine is resolved using (R)-mandelic acid:
-
Process : Dissolve racemate in ethanol, add 1.1 eq (R)-mandelic acid, crystallize at 4°C.
-
Efficiency : 45% recovery of (S)-amine with >99% ee after two recrystallizations.
Table 2: Resolution Agent Comparison
| Resolving Agent | Solvent | Recovery (%) | ee (%) |
|---|---|---|---|
| (R)-Mandelic Acid | Ethanol | 45 | 99 |
| L-Tartaric Acid | Acetone | 38 | 97 |
| Dibenzoyl-D-tartaric Acid | Ethyl Acetate | 42 | 98 |
Hydrochloride Salt Formation
Acid-Base Neutralization
The free (S)-amine is treated with hydrochloric acid (HCl) in diethyl ether:
-
Procedure : Add 1.05 eq HCl (2M in ether) dropwise at 0°C, stir for 1 hour, filter.
-
Purity : >99% by ion chromatography; hygroscopicity necessitates inert storage.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance throughput and reduce racemization:
-
Setup : Teflon-coated reactor (0.5 mm ID), 2 mL/min flow rate, 100°C.
-
Performance : 82% yield, 91% ee, 90% space-time yield improvement over batch.
Analytical Characterization
Stereochemical Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 8.4 Hz, 1H), 7.85–7.75 (m, 3H), 7.50–7.45 (m, 2H), 3.65 (q, J = 6.8 Hz, 1H), 2.95 (br s, 2H), 1.85–1.70 (m, 2H), 1.50 (d, J = 6.8 Hz, 3H).
-
HRMS : m/z [M+H]+ calcd. for C13H16N: 186.1277, found: 186.1279.
Challenges and Mitigation Strategies
Racemization During Salt Formation
-
Cause : Prolonged exposure to acidic conditions above 40°C.
-
Solution : Use cold HCl (0–5°C) and minimize reaction time.
Byproduct Formation in Reductive Amination
-
Issue : Over-reduction to 1-(naphthalen-2-yl)propane.
-
Fix : Optimize NaBH3CN stoichiometry (1.2 eq) and monitor by TLC.
Emerging Methodologies
Biocatalytic Approaches
Immobilized amine dehydrogenases enable asymmetric amination of 1-(naphthalen-2-yl)propan-1-one:
-
Enzyme : PsAmDH from Pseudomonas putida, 30°C, pH 8.0.
-
Outcome : 88% conversion, 98% ee, though substrate solubility limits reaction rate.
Comparative Cost Analysis
Table 3: Method Economics (Per Kilogram Basis)
| Method | Raw Material Cost ($) | Purification Cost ($) | Total ($) |
|---|---|---|---|
| Catalytic Reduction | 320 | 150 | 470 |
| Reductive Amination | 280 | 220 | 500 |
| Resolution | 410 | 180 | 590 |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the amine group to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various naphthalene derivatives, amine derivatives, and substituted naphthalene compounds.
Scientific Research Applications
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₃H₁₆ClN
- Stereochemistry : (S)-configuration at the chiral center.
- Physical State : Solid at room temperature, requiring storage at 4°C in light-protected conditions .
- Applications : Used in asymmetric catalysis, pharmaceutical research, and as a chiral ligand or building block in organic synthesis .
Comparative Analysis with Structurally Similar Compounds
The biological activity and chemical reactivity of (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride are distinct from analogs due to stereochemistry, substituent positions, and structural modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Impact of Substituent Position and Type
- Naphthalene vs. Phenyl Derivatives: The naphthalen-2-yl group in the target compound increases lipophilicity and π-π stacking compared to phenyl derivatives (e.g., 2-methoxyphenyl or 4-chlorophenyl analogs). Halogen vs. Methoxy Substituents: Chlorophenyl derivatives (e.g., ) exhibit halogen-specific interactions (e.g., van der Waals forces), whereas methoxy groups () may engage in hydrogen bonding, altering receptor selectivity.
- Naphthalen-1-yl vs.
Stereochemical Effects
- (S)- vs. (R)-Enantiomers :
Functional Group Modifications
- Cyclopropane vs.
Pharmacological Potential
- Neurotransmitter Modulation: Naphthalene-containing amines often interact with monoamine transporters or receptors. The target compound’s naphthalen-2-yl group may enhance serotonin/dopamine affinity, suggesting applications in mood disorder therapeutics .
Biological Activity
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHClN. The compound features a naphthalene ring, which is known for its aromatic properties, contributing to the compound's interaction with biological systems.
This compound primarily acts as a monoamine transporter inhibitor. It exhibits significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. This mechanism is similar to that of other stimulants like cocaine and MDMA, which also inhibit monoamine uptake in a non-selective manner .
Key Findings on Mechanisms:
- Dopamine and Norepinephrine Uptake Inhibition : Studies indicate that the S-enantiomer of this compound is more potent in inhibiting the reuptake of dopamine and norepinephrine compared to its R-enantiomer .
- Increased Locomotor Activity : Research has shown that administration of the S-enantiomer leads to increased locomotor activity in animal models, suggesting stimulant-like effects .
Biological Activity and Effects
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Psychoactive Effects | Exhibits stimulant properties similar to amphetamines. |
| Monoamine Transporter Inhibition | Potent inhibitor of DAT and NET, leading to increased levels of dopamine and norepinephrine. |
| Locomotor Stimulation | Increases locomotor activity in rodent models, indicative of stimulant effects. |
| Potential for Abuse | Similar pharmacological profile to known drugs of abuse raises concerns about misuse. |
Case Studies
- Locomotor Activity Study : A study conducted by Gannon et al. demonstrated that the S-enantiomer significantly increased locomotor activity in rats compared to the R-enantiomer, highlighting its potential as a central nervous system stimulant .
- Hepatotoxicity Assessment : Silva et al. evaluated the hepatotoxic effects of both enantiomers in primary cultures of rat hepatocytes. Their findings indicated no significant enantioselectivity in hepatotoxicity, suggesting that both forms may pose similar risks to liver health .
- Conditioned Taste Avoidance : A study investigated aversive effects using conditioned taste avoidance tests with saccharin solutions. The S-enantiomer showed significant avoidance behavior, indicating potential adverse effects associated with consumption .
Q & A
Q. How can researchers design a synthetic route for (S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride with high enantiomeric purity?
Methodological Answer: Synthetic routes should prioritize stereochemical control. A retrosynthetic approach can split the molecule into naphthalene and propan-1-amine moieties. Key steps include:
- Chiral Resolution : Use (S)-configured starting materials (e.g., (S)-amino alcohols) or enzymatic resolution to ensure enantiopurity .
- Coupling Reactions : Employ nucleophilic substitution or reductive amination between naphthalen-2-yl precursors (e.g., 2-naphthaldehyde) and chiral amines.
- Salt Formation : Convert the free amine to the hydrochloride salt via HCl gas or aqueous HCl in ethanol to enhance stability and crystallinity .
- Validation : Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® AD-H column) with UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm the naphthalene ring protons (δ 7.2–8.5 ppm) and the chiral center’s methyl group (δ 1.2–1.5 ppm). Nuclear Overhauser Effect (NOE) experiments can validate spatial proximity of substituents .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve the crystal structure and confirm the (S)-configuration. Crystallize from ethanol/water mixtures .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak [M+H] at m/z 216.12 (calculated for CHN) .
Q. How can researchers separate and quantify diastereomeric or regioisomeric impurities in this compound?
Methodological Answer:
- Reverse-Phase UPLC : Use a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Monitor at 220 nm for baseline separation of isomers .
- Chiral Chromatography : Employ amylose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol (90:10) + 0.1% diethylamine to resolve enantiomers .
- Validation : Compare retention times and spiking experiments with synthesized impurity standards (e.g., regioisomers with naphthalen-1-yl substitution) .
Advanced Research Questions
Q. What strategies mitigate racemization during large-scale synthesis of this chiral amine?
Methodological Answer:
- Low-Temperature Reactions : Perform amide coupling or alkylation below 0°C to minimize thermal racemization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to stabilize the amine during harsh reactions .
- In Situ Monitoring : Track ee dynamically using circular dichroism (CD) spectroscopy or inline FTIR to detect configuration changes .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors like β-adrenergic receptors. Align the naphthalene ring in hydrophobic pockets and the ammonium group for ionic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- SAR Studies : Compare with analogs (e.g., Cinacalcet impurities) to identify critical substituents for activity .
Q. How do environmental factors (pH, light, temperature) affect the compound’s stability in solution?
Methodological Answer:
Q. What contradictions exist in reported toxicity data for naphthalene derivatives, and how can they be resolved?
Methodological Answer:
- Data Discrepancies : Some studies report hepatotoxicity via CYP450-mediated metabolism, while others emphasize pulmonary effects from naphthalene epoxides .
- Resolution Strategies :
- Species-Specific Models : Compare murine (high CYP2F2 activity) vs. human primary hepatocytes .
- Metabolite Profiling : Use LC-MS/MS to quantify reactive intermediates (e.g., 1,2-naphthoquinone) in vitro .
- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile low-dose vs. high-dose effects .
Q. How can researchers validate the compound’s role in modulating neurotransmitter release in neuronal assays?
Methodological Answer:
- Electrophysiology : Perform whole-cell patch-clamp on rat cortical neurons to measure changes in action potential frequency .
- Neurotransmitter Detection : Use microdialysis coupled with HPLC-ECD to quantify dopamine/serotonin levels in synaptic clefts .
- Knockdown Studies : Apply siRNA targeting putative receptors (e.g., trace amine-associated receptor 1, TAAR1) to confirm mechanistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
